![molecular formula C10H18BrN B13965642 7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane
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Overview
Description
7-(Bromomethyl)-2-methyl-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group attached to a spirocyclic nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-methyl-2-azaspiro[4One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic ring or the bromomethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol derivative.
Scientific Research Applications
7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Investigated for its potential as a precursor to drugs with therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the spirocyclic structure provides stability and rigidity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane
- 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane
- 7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane
Uniqueness
7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of a bromomethyl group, which imparts distinct reactivity and potential for further functionalization. Its spirocyclic structure also contributes to its stability and versatility in various applications .
Properties
Molecular Formula |
C10H18BrN |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
8-(bromomethyl)-2-methyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18BrN/c1-12-5-4-10(8-12)3-2-9(6-10)7-11/h9H,2-8H2,1H3 |
InChI Key |
XZLMWQUZKNGSFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCC(C2)CBr |
Origin of Product |
United States |
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